fMLFK Exhibits >1900-Fold Selectivity for FPR1 Over FPR2, Contrasting with fMLF's Broader Activity Profile
fMLFK demonstrates a pronounced functional selectivity for FPR1 over FPR2, a key differentiator from the prototypical agonist fMLF. In a consistent cellular assay, fMLFK activates FPR1 with an EC50 of 3.5 nM, while its EC50 for FPR2 is 6.7 µM, representing an approximately 1914-fold difference in potency [1]. In contrast, fMLF has been reported with an EC50 for FPR1 in the range of 1.2–80 nM, depending on the assay, but its EC50 for FPR2 is approximately 5 µM [2]. This indicates a much narrower selectivity window for fMLF (approximately 60- to 4000-fold) compared to the robust, nearly 2000-fold FPR1-selectivity of fMLFK, making fMLFK a superior tool for isolating FPR1-mediated responses.
| Evidence Dimension | Receptor Potency (EC50) |
|---|---|
| Target Compound Data | FPR1: 3.5 nM; FPR2: 6.7 µM |
| Comparator Or Baseline | fMLF: FPR1 EC50 ~1.2–80 nM; FPR2 EC50 ~5 µM |
| Quantified Difference | fMLFK FPR1/FPR2 ratio ≈ 1:1914; fMLF FPR1/FPR2 ratio ≈ 1:60 to 1:4000 |
| Conditions | Calcium mobilization assays in transfected cell lines (data from He et al., 2014 and Hartt et al., 1999) |
Why This Matters
This high degree of FPR1 selectivity is essential for experiments designed to dissect the specific role of FPR1 in neutrophil biology, minimizing confounding signals from the co-expressed FPR2 receptor.
- [1] He HQ, Liao D, Wang ZG, Wang ZL, Zhou HC, Wang MW, Ye RD. Structural determinants for the interaction of formyl peptide receptor 2 with peptide ligands. J Biol Chem. 2014 Jan 24;289(4):2295-306. doi: 10.1074/jbc.M113.509216. View Source
- [2] Hartt JK, Barish G, Murphy PM, Gao JL. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes. J Exp Med. 1999 Sep 6;190(5):741-8. doi: 10.1084/jem.190.5.741. View Source
